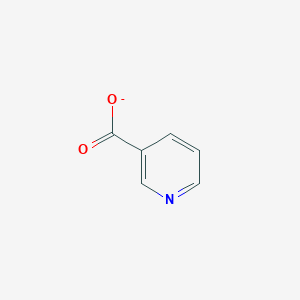
Nicotinate
概要
説明
Nicotinate is a pyridinemonocarboxylate that is the conjugate base of nicotinic acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a nicotinic acid.
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.
科学的研究の応用
Neuronal Nicotinic Acetylcholine Receptors
Nicotinate exerts most of its effects in the brain through neuronal nicotinic acetylcholine receptors. The conformational complexity of receptor subunits in different brain areas contributes to the complex responses to nicotinic agonists (Heishman et al., 1997).
Role in Skin Diseases
Nicotinamide, a form of nicotinate, is studied for its application in treating various skin diseases, including acne vulgaris, melasma, atopic dermatitis, and rosacea (Rolfe, 2014).
Cellular Energy Metabolism
Nicotinamide participates in cellular energy metabolism, impacting normal physiology, oxidative stress, and pathways tied to cellular survival and death. It has applications in treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
G Protein-Coupled Receptor Signaling
Nicotinic acid and nicotinamide can activate G protein-coupled receptor (GPER)-mediated signaling, influencing biological actions like proliferation and migration in cancer cells (Santolla et al., 2014).
Cosmetic Ingredient
As a cosmetic ingredient, nicotinamide acts as an antioxidant and has potential uses in treating and preventing several skin diseases (Otte et al., 2005).
Medication Development for Nicotine Addiction
Research on nicotinate also encompasses medication development for nicotine dependence, focusing on novel compounds, pharmacogenetic trials, and understanding the mechanisms of efficacious medications (Morgan et al., 2010).
Transport by Organic Anion Transporters
Nicotinate's role as a lipid-lowering agent involves its transport by human organic anion transporters of the SLC22 family, crucial for understanding drug interactions (He et al., 2006).
Enhancement of Peripheral Blood Collection
Methyl nicotinate solution can enhance peripheral blood collection, presenting a method for improving blood sample collection in certain medical contexts (Zhu et al., 2022).
Stem Cell Applications
Nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, offering potential in stem cell applications and disease treatments (Meng et al., 2018).
Transfer Across Blood-Retinal Barrier
Nicotinate's transfer into the retina across the blood-retinal barrier is primarily via H(+)-coupled monocarboxylate transporters, important for understanding its ocular effects (Tachikawa et al., 2011).
Role in DNA Damage, Mutagenesis, and Repair
Nicotinamide influences cellular responses to genotoxicity, impacting mutagenesis and cancer formation, and plays a role in DNA repair and genomic stability (Surjana et al., 2010).
特性
製品名 |
Nicotinate |
|---|---|
分子式 |
C6H4NO2- |
分子量 |
122.1g/mol |
IUPAC名 |
pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1 |
InChIキー |
PVNIIMVLHYAWGP-UHFFFAOYSA-M |
SMILES |
C1=CC(=CN=C1)C(=O)[O-] |
正規SMILES |
C1=CC(=CN=C1)C(=O)[O-] |
同義語 |
3 Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Aluminum Salt, Niacin Enduracin Hydrochloride, Niacin Induracin Lithium Nicotinate Niacin Niacin Aluminum Salt Niacin Ammonium Salt Niacin Calcium Salt Niacin Cobalt (2+) Salt Niacin Copper (2+) Salt Niacin Hydrochloride Niacin Iron (2+) Salt Niacin Lithium Salt Niacin Lithium Salt, Hemihydrate Niacin Magnesium Salt Niacin Manganese (2+) Salt Niacin Potassium Salt Niacin Sodium Salt Niacin Tartrate Niacin Tosylate Niacin Zinc Salt Nicamin Nico 400 Nico-400 Nico400 Nicobid Nicocap Nicolar Nicotinate Nicotinate, Lithium Nicotinic Acid Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Wampocap |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B505532.png)
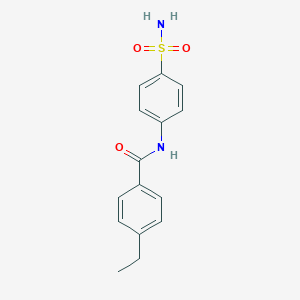
![N-[2-(difluoromethoxy)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B505534.png)
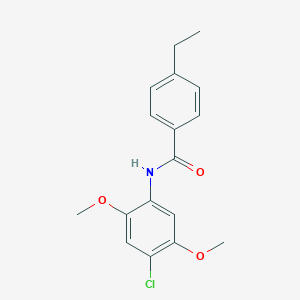
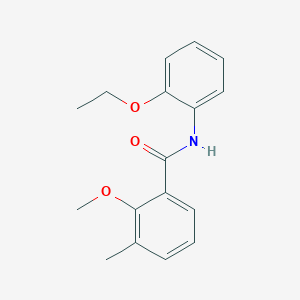
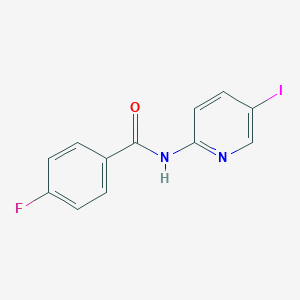
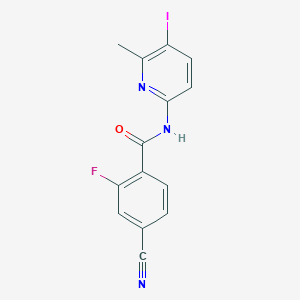
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B505545.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloronicotinamide](/img/structure/B505546.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B505547.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B505548.png)
![2-methoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B505549.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B505553.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B505554.png)